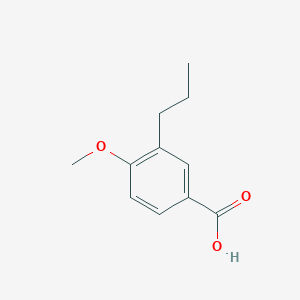
4-Methoxy-3-propylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-propylbenzoic acid is an organic compound with the molecular formula C11H14O3. It consists of a benzene ring substituted with a methoxy group (-OCH3) at the para position and a propyl group at the meta position relative to the carboxylic acid group (-COOH).
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-propylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methoxy-3-propylbenzaldehyde, which can be obtained through the oxidation of 4-methoxy-3-propylbenzyl alcohol. The hydrogenation process is carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-propylbenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
4-Methoxy-3-propylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This property is exploited in various synthetic applications to introduce functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the propyl group, making it less hydrophobic and less reactive in certain reactions.
3-Propylbenzoic acid: Similar structure but lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
4-Methoxy-3-propylbenzoic acid is unique due to the presence of both the methoxy and propyl groups, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
82793-38-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methoxy-3-propylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
DMNAYXOCMDHRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















